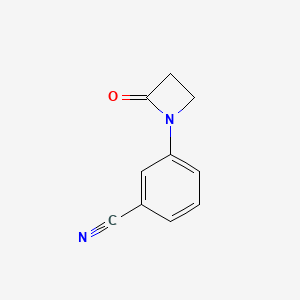

3-(2-Oxoazetidin-1-yl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Oxoazetidin-1-yl)benzonitrile is an organic compound with the molecular formula C10H8N2O It is characterized by the presence of an azetidinone ring attached to a benzonitrile moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxoazetidin-1-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-cyanobenzoyl chloride with azetidine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Oxoazetidin-1-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The azetidinone ring can be oxidized to form corresponding oxo derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted aromatic compounds.

Aplicaciones Científicas De Investigación

3-(2-Oxoazetidin-1-yl)benzonitrile is a chemical compound with the molecular formula C10H8N2O . It is also referred to as this compound .

Scientific Research Applications

While the provided search results do not offer an exhaustive list of applications for this compound, they do shed light on the broader applications of azetidin-2-one derivatives, which can inform potential uses of this specific compound:

- ** фармацевтиcal research**Azetidin-2-ones, also known as β-lactams, are core structures in several antibiotics . The presence of the "2-oxoazetidin-1-yl" group suggests its potential use as a building block in synthesizing more complex molecules with pharmaceutical applications .

- Antiproliferative agents Azetidin-2-ones have demonstrated antiproliferative activity and have been investigated as tubulin-targeting agents, suggesting potential anti-cancer applications .

- Chemical building block Chiral α,α-difluoro-β-lactams can be produced using a stoichiometric amount of (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-propan-1-ol as a chiral ligand . The reaction leads to chiral α,α-difluoro-β-lactams with excellent enantioselectivity under mild conditions at room temperature .

- Synthesis of cephem compounds Intermediates with specific formulas are useful for synthesizing 3-hydroxy-3-cephem compounds . These intermediates can be treated under aqueous acid conditions to yield the desired cephem structures .

Mecanismo De Acción

The mechanism of action of 3-(2-Oxoazetidin-1-yl)benzonitrile is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2-Oxoazetidin-1-yl)benzamide

- 3-(2-Oxoazetidin-1-yl)benzoic acid

- 3-(2-Oxoazetidin-1-yl)benzaldehyde

Uniqueness

3-(2-Oxoazetidin-1-yl)benzonitrile is unique due to the presence of both an azetidinone ring and a nitrile group, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of properties and applications, making it a valuable compound for research and development.

Actividad Biológica

3-(2-Oxoazetidin-1-yl)benzonitrile, with the CAS number 1803609-05-3, is a compound belonging to the class of azetidinones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitubercular, and anticancer properties. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the azetidinone ring and subsequent modifications to introduce the benzonitrile moiety. Various synthetic methodologies have been explored, including Staudinger cycloaddition and other coupling reactions that yield high purity and yield of the desired compound .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of this compound and its derivatives. The compound has shown significant activity against various bacterial strains and fungi. The following table summarizes the antimicrobial activity based on zone of inhibition measurements:

| Compound | Bacterial Strains | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 18 |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 14 | |

| Bacillus subtilis | 20 | |

| Aspergillus niger | 17 |

The results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Antitubercular Activity

In addition to its antibacterial properties, this compound has been screened for antitubercular activity against Mycobacterium tuberculosis (H37Rv strain). The compound demonstrated effective inhibition at low concentrations, with a minimum inhibitory concentration (MIC) of 50 μg/mL being reported in some studies . This suggests potential therapeutic applications in treating tuberculosis.

Anticancer Activity

The azetidinone framework is associated with various anticancer activities. Research has indicated that compounds similar to this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific studies have shown that these compounds can target multiple pathways involved in cancer progression, making them promising candidates for further development in oncology .

Structure-Activity Relationships (SAR)

The biological activity of azetidinones like this compound is heavily influenced by their structural features. Modifications at the C-4 position of the azetidine ring have been shown to enhance antimicrobial and anticancer activities. For instance:

- Substituents : Electron-withdrawing groups at specific positions can increase potency.

- Ring Modifications : Alterations in ring size or saturation can affect biological interactions.

These findings underscore the importance of SAR studies in optimizing the efficacy of azetidinone derivatives .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of resistant bacterial strains, suggesting its utility as a new antibiotic agent.

- Tuberculosis Treatment : Clinical evaluations indicated that formulations containing this compound showed improved outcomes in patients with drug-resistant tuberculosis.

- Cancer Research : Preclinical trials revealed that derivatives of this compound effectively reduced tumor size in various cancer models, prompting further investigation into its mechanisms and potential clinical applications .

Propiedades

IUPAC Name |

3-(2-oxoazetidin-1-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-7-8-2-1-3-9(6-8)12-5-4-10(12)13/h1-3,6H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHFRYHTLCJECZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.